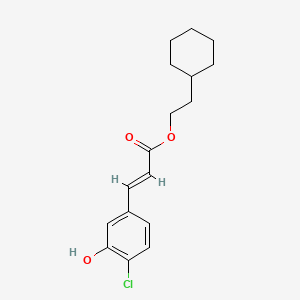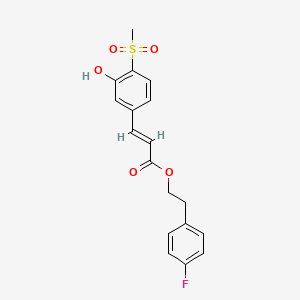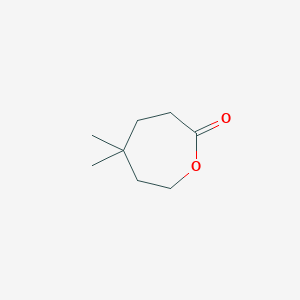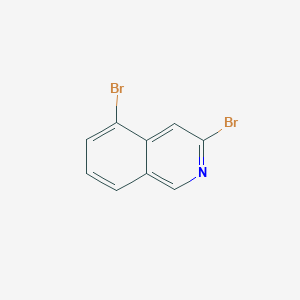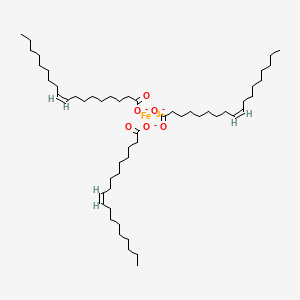
Ferric oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric oleate is a useful research compound. Its molecular formula is C18H34FeO2 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Magnetic Polymer Microspheres
Ferric oleate is used in the synthesis of monodisperse magnetic polymer microspheres. By combining swelling and thermolysis techniques, this compound is impregnated into swollen polymer microspheres, resulting in magnetic microspheres with superparamagnetic characteristics at room temperature. These microspheres have potential applications in biotechnology (Yang et al., 2010).
Heavy Crude Oil Viscosity Reduction
This compound serves as an efficient catalyst in aquathermolysis, significantly reducing the viscosity of heavy crude oil. It outperforms other oleates and contributes to an increase in light components and a decrease in resin, nitrogen, and sulfur content in heavy oil (Li et al., 2018).
Iron Oxide Flotation
The flotation of iron oxide minerals using sodium oleate is influenced by the stability of this compound on the surface of these minerals. This process is crucial for efficient mineral separation and extraction (Joseph-Soly et al., 2015).
Nanocrystal Synthesis
In nanotechnology, this compound is crucial for synthesizing high-quality iron oxide nanocrystals. By altering the cation species in oleic acid salts, different stabilizer performances are achieved, influencing the size and shape of the nanocrystals (Kovalenko et al., 2007).
Iron Biomineralization
Ferritin, a protein that binds fatty acids, shows a stronger interaction with unsaturated fatty acids like this compound, enhancing iron oxidation and ferric species formation in biological systems. This interaction is significant in understanding metabolic syndromes related to fatty acid concentration dysregulation (Zanzoni et al., 2017).
Vinyl Polymerization
This compound has catalytic properties for the polymerization of styrene and methyl methacrylate, presenting an unusual aspect in the field of polymer chemistry (Sen & Palit, 1950).
Propriétés
| { "Design of the Synthesis Pathway": "Ferric oleate can be synthesized by the reaction between ferric chloride and sodium oleate in an aqueous medium.", "Starting Materials": [ "Ferric chloride", "Sodium oleate", "Water" ], "Reaction": [ "Dissolve 10 g of ferric chloride in 100 mL of water in a round-bottom flask.", "Add 10 g of sodium oleate to the flask and stir the mixture for 30 minutes.", "Heat the mixture to 80°C and continue stirring for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in an oven at 60°C for 2 hours.", "The resulting product is ferric oleate." ] } | |
Numéro CAS |
23335-74-2 |
Formule moléculaire |
C18H34FeO2 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
iron;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
Clé InChI |
DEVYBOZJYUYBMC-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.[Fe] |
Numéros CAS associés |
15114-27-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8246067.png)






![(1S,9R)-4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B8246104.png)

![2-(4-fluorophenyl)ethyl N-[(4-chloro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B8246120.png)
